

Application Notes and Protocols: Measurement of cAMP in Cells Treated with Lanreotide Acetate

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Compound of Interest

Compound Name: Lanreotide acetate

Cat. No.: B2590980

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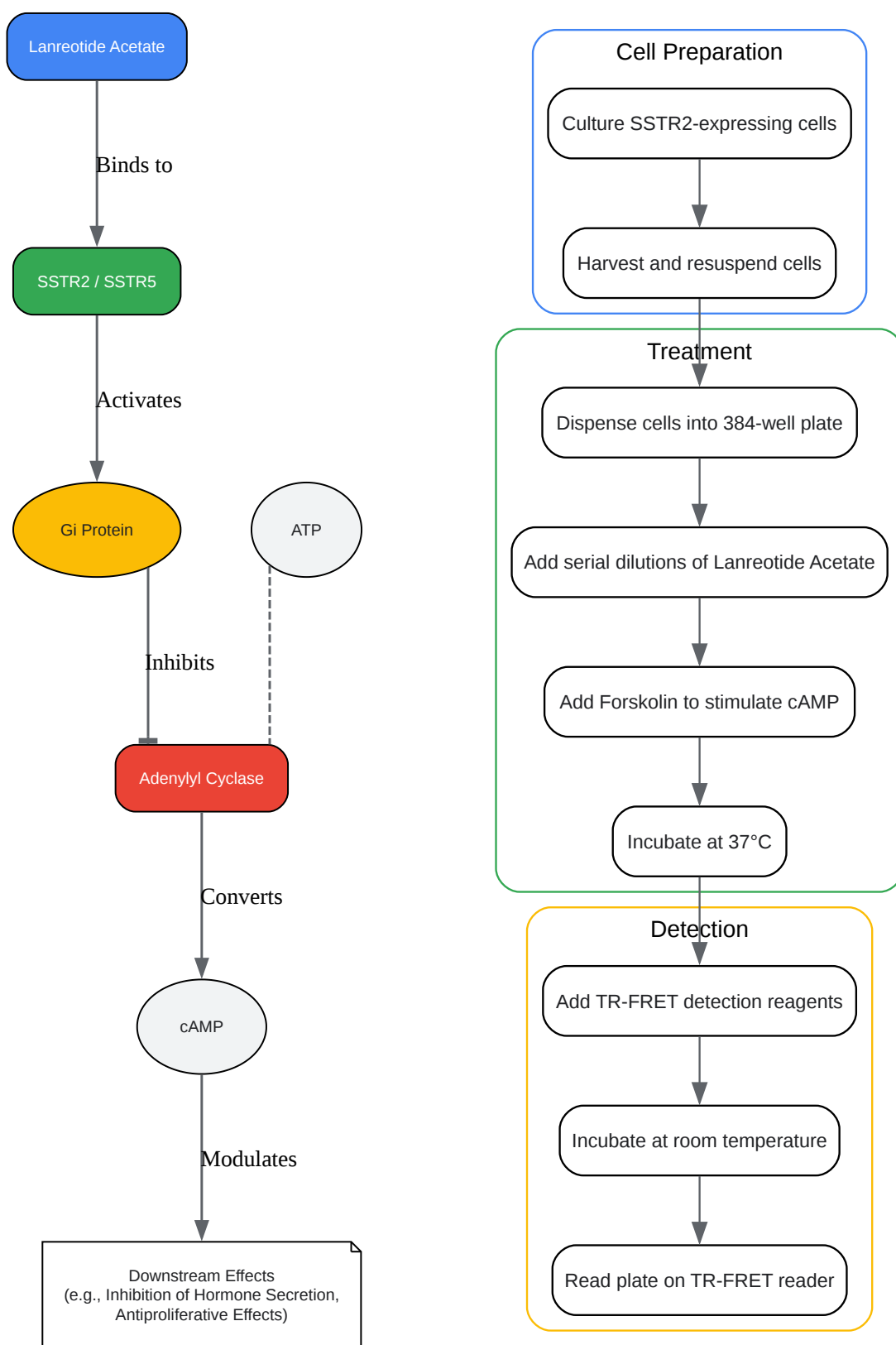
For Researchers, Scientists, and Drug Development Professionals

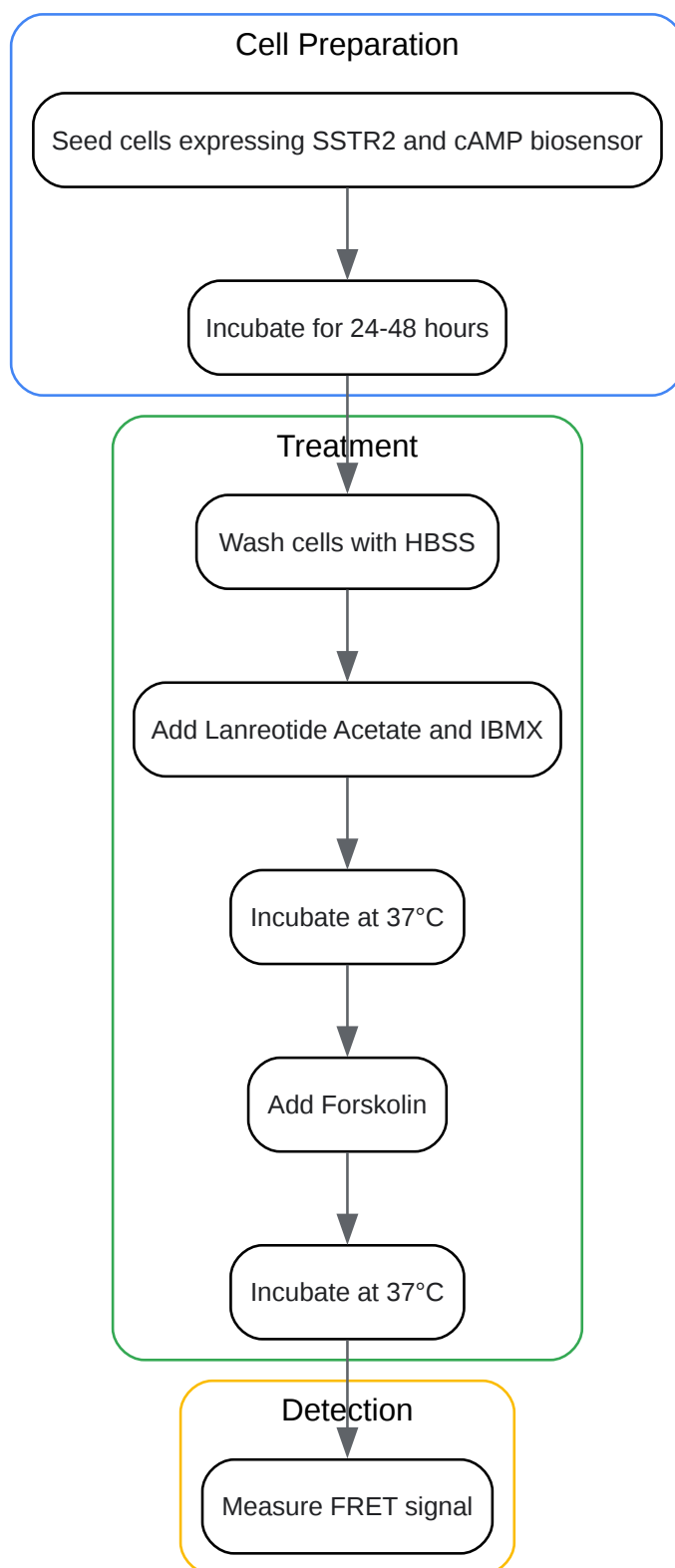
Introduction

Lanreotide acetate is a synthetic somatostatin analog with high affinity for somatostatin receptors 2 and 5 (SSTR2 and SSTR5).[1][2] Its mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP is a key signaling event that mediates the therapeutic effects of lanreotide, including the inhibition of hormone secretion and the control of tumor growth in neuroendocrine neoplasms.[3] These application notes provide detailed protocols for measuring the inhibitory effect of **lanreotide acetate** on cAMP production in cultured cells.

Signaling Pathway of Lanreotide Acetate

Lanreotide acetate exerts its effects by binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi). Upon ligand binding, the Gi protein inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This leads to a reduction in intracellular cAMP levels, which in turn modulates downstream signaling pathways involved in hormone secretion and cell proliferation.





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References

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- 3. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
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